molecular formula C13H13NO5S B12096160 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid

1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12096160
M. Wt: 295.31 g/mol
InChI Key: PUSMAWTUMNMRRU-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound featuring a benzofuran moiety linked to a pyrrolidine ring via a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common route starts with the preparation of the benzofuran-2-ylsulfonyl chloride, which is then reacted with pyrrolidine-2-carboxylic acid under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Benzofuran-2-ylsulfide or benzofuran-2-ylthiol.

    Substitution: Esters or amides of this compound.

Scientific Research Applications

1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The benzofuran moiety can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds or ionic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine: Lacks the carboxylic acid group, which may affect its solubility and reactivity.

    1-(1-Benzofuran-2-ylsulfonyl)piperidine-2-carboxylic acid: Contains a piperidine ring instead of a pyrrolidine ring, which can influence its biological activity and pharmacokinetics.

Uniqueness: 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid is unique due to the combination of the benzofuran and pyrrolidine rings linked by a sulfonyl group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13NO5S

Molecular Weight

295.31 g/mol

IUPAC Name

1-(1-benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H13NO5S/c15-13(16)10-5-3-7-14(10)20(17,18)12-8-9-4-1-2-6-11(9)19-12/h1-2,4,6,8,10H,3,5,7H2,(H,15,16)

InChI Key

PUSMAWTUMNMRRU-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3O2)C(=O)O

Origin of Product

United States

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